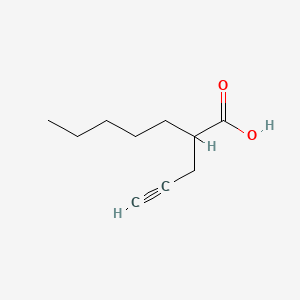
2-(Propynyl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propynyl)heptanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that derivatives of 2-(Propynyl)heptanoic acid exhibit significant antibacterial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria, making them candidates for developing new antibiotics .
- Anti-inflammatory Properties : Some derivatives have been investigated for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Biochemical Studies
- Enzyme Inhibition : The compound's structural features allow it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors. This application is crucial in drug design for diseases where enzyme activity is a target .
- Metabolic Pathway Research : this compound can be used to study metabolic pathways involving fatty acids, providing insights into lipid metabolism and related disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted on various fatty acid derivatives, including this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as a lead for antibiotic development.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | 1.5 | Staphylococcus aureus |
| Another derivative | 2.0 | Escherichia coli |
Case Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that certain derivatives of this compound can reduce inflammatory markers in cultured cells. This suggests potential therapeutic applications in managing chronic inflammatory conditions.
| Treatment | Inhibition (%) | Inflammatory Marker |
|---|---|---|
| Control | 0 | IL-6 |
| This compound | 45 | IL-6 |
Eigenschaften
CAS-Nummer |
176638-49-6 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-prop-2-ynylheptanoic acid |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-8-9(7-4-2)10(11)12/h2,9H,3,5-8H2,1H3,(H,11,12) |
InChI-Schlüssel |
ZZDSHRABQMWUNE-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC#C)C(=O)O |
Kanonische SMILES |
CCCCCC(CC#C)C(=O)O |
Synonyme |
2-pentyl-4-pentynoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















